
(2,5-Dimethyl-1,4-phenylene)bis(methylene)bis(phenylcarbamimidothioate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethyl-1,4-phenylene)bis(methylene)bis(phenylcarbamimidothioate) is a complex organic compound known for its unique chemical structure and properties. This compound features a central 2,5-dimethyl-1,4-phenylene core, which is bis-substituted with methylene groups linked to phenylcarbamimidothioate moieties. The presence of multiple functional groups within this molecule makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-1,4-phenylene)bis(methylene)bis(phenylcarbamimidothioate) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dimethyl-1,4-phenylenediamine with formaldehyde to form the bis(methylene) intermediate. This intermediate is then reacted with phenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dimethyl-1,4-phenylene)bis(methylene)bis(phenylcarbamimidothioate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidothioate groups into corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethyl-1,4-phenylene)bis(methylene)bis(phenylcarbamimidothioate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2,5-Dimethyl-1,4-phenylene)bis(methylene)bis(phenylcarbamimidothioate) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,5-Dimethyl-1,4-phenylene)bis(methylene)bis(phenylcarbamimidothioate)
- (2,5-Dimethyl-1,4-phenylene)bis(methylene)bis(phenylcarbamimidothioate)
- (2,5-Dimethyl-1,4-phenylene)bis(methylene)bis(phenylcarbamimidothioate)
Uniqueness
Compared to other similar compounds, (2,5-Dimethyl-1,4-phenylene)bis(methylene)bis(phenylcarbamimidothioate) stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development .
Eigenschaften
Molekularformel |
C24H26N4S2 |
|---|---|
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
[2,5-dimethyl-4-[(N'-phenylcarbamimidoyl)sulfanylmethyl]phenyl]methyl N'-phenylcarbamimidothioate |
InChI |
InChI=1S/C24H26N4S2/c1-17-13-20(16-30-24(26)28-22-11-7-4-8-12-22)18(2)14-19(17)15-29-23(25)27-21-9-5-3-6-10-21/h3-14H,15-16H2,1-2H3,(H2,25,27)(H2,26,28) |
InChI-Schlüssel |
XHVRGMASWHIQOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1CSC(=NC2=CC=CC=C2)N)C)CSC(=NC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



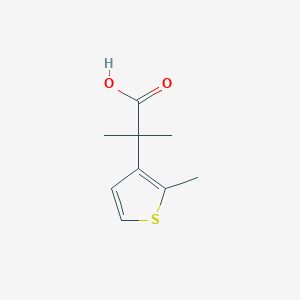
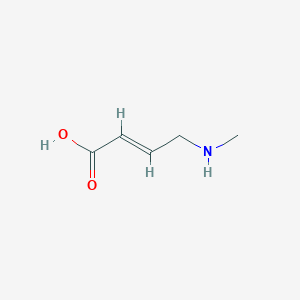
![Methyl[1-(pyrimidin-2-yl)ethyl]amine](/img/structure/B13077137.png)
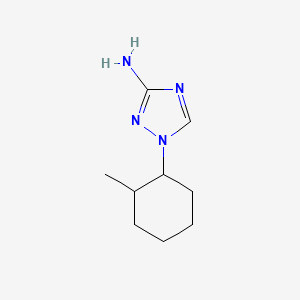
![Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13077144.png)
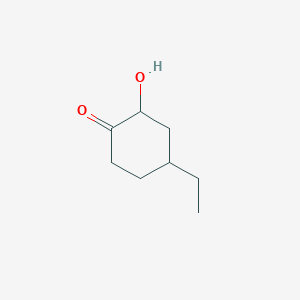
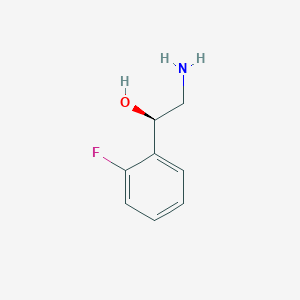
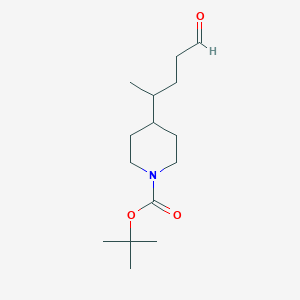
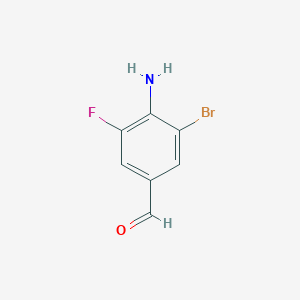
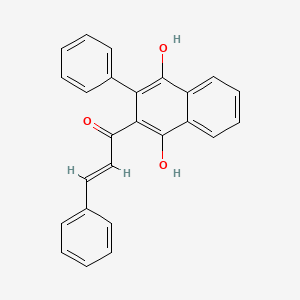
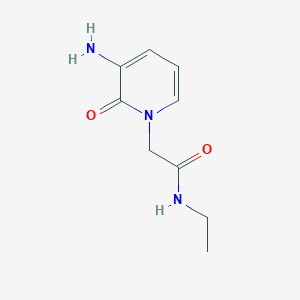
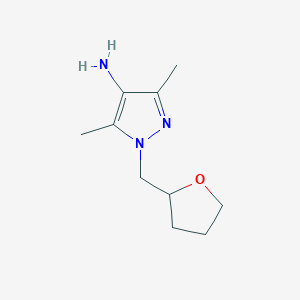
![3-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13077188.png)
